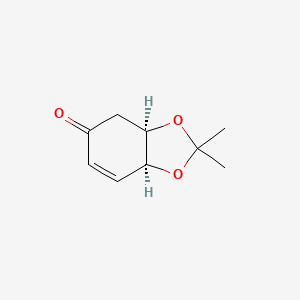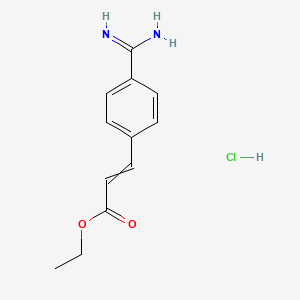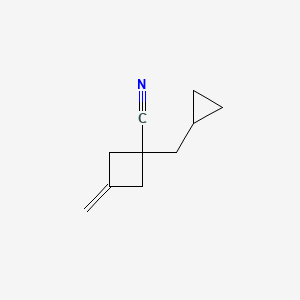
1-Cyclopropylmethyl-3-methylene-cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound characterized by a cyclopropylmethyl group attached to a cyclobutane ring, which also contains a methylidene group and a carbonitrile group. This compound is part of the cycloalkane family, known for their ring structures and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves cyclopropanation reactions. These reactions can be catalyzed by various metals such as cobalt, palladium, and nickel. For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can be used . Another method involves the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide .
Industrial Production Methods: Industrial production of cyclopropyl-containing compounds often utilizes large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets through its strained ring system. The high ring strain in cyclopropyl groups makes them highly reactive, allowing the compound to participate in various chemical reactions. This reactivity can lead to the formation of reactive intermediates that interact with biological targets, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring compound similar in structure but without the cyclopropylmethyl and carbonitrile groups.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group but differs in functional groups.
Uniqueness: 1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile is unique due to its combination of a cyclopropylmethyl group, a methylidene group, and a carbonitrile group attached to a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-8-4-10(5-8,7-11)6-9-2-3-9/h9H,1-6H2 |
Clé InChI |
GGJDHZROYXKXTR-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)(CC2CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


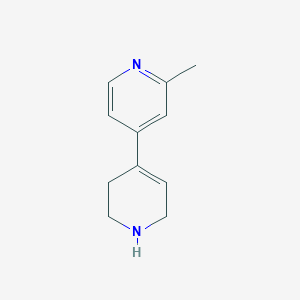
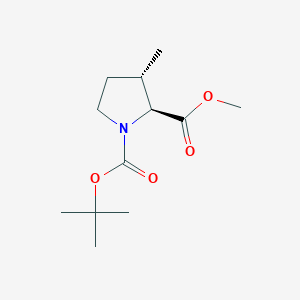
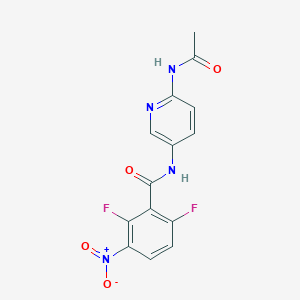
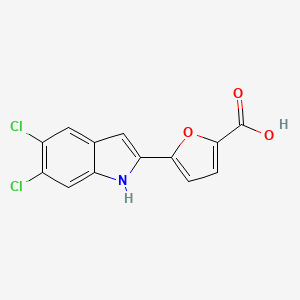

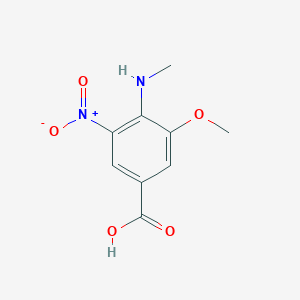
![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)
![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B13894263.png)

![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)
